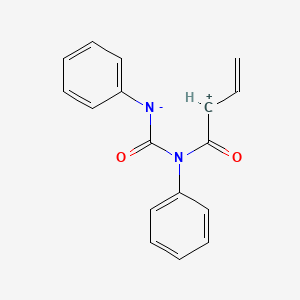![molecular formula C13H19Cl2NO3 B14289146 3-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,5-dichlorophenol CAS No. 116397-84-3](/img/structure/B14289146.png)
3-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,5-dichlorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,5-dichlorophenol is a chemical compound with a complex structure that includes a tert-butylamino group, a hydroxypropoxy group, and two chlorine atoms attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,5-dichlorophenol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,5-dichlorophenol with epichlorohydrin to form an intermediate epoxide. This intermediate is then reacted with tert-butylamine to introduce the tert-butylamino group, followed by hydrolysis to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,5-dichlorophenol can undergo various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the tert-butylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenol ring .
Wissenschaftliche Forschungsanwendungen
3-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,5-dichlorophenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Wirkmechanismus
The mechanism of action of 3-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,5-dichlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group and hydroxypropoxy group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Salbutamol: A bronchodilator with a similar tert-butylamino group but different functional groups on the phenol ring.
Terbutaline: Another bronchodilator with structural similarities, including the tert-butylamino group and hydroxypropoxy group.
Adrenaline: A naturally occurring hormone with a similar core structure but different substituents.
Uniqueness
3-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,5-dichlorophenol is unique due to the presence of two chlorine atoms on the phenol ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to unique applications and properties .
Eigenschaften
CAS-Nummer |
116397-84-3 |
|---|---|
Molekularformel |
C13H19Cl2NO3 |
Molekulargewicht |
308.20 g/mol |
IUPAC-Name |
3-[3-(tert-butylamino)-2-hydroxypropoxy]-2,5-dichlorophenol |
InChI |
InChI=1S/C13H19Cl2NO3/c1-13(2,3)16-6-9(17)7-19-11-5-8(14)4-10(18)12(11)15/h4-5,9,16-18H,6-7H2,1-3H3 |
InChI-Schlüssel |
PQHYUPYLKJCCNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NCC(COC1=CC(=CC(=C1Cl)O)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzonitrile, 4-[(4-aminophenyl)ethynyl]-](/img/structure/B14289064.png)
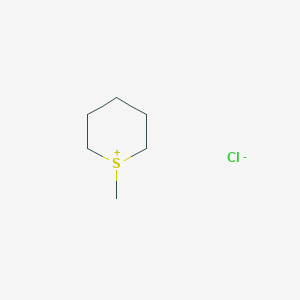
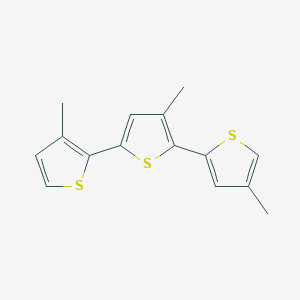
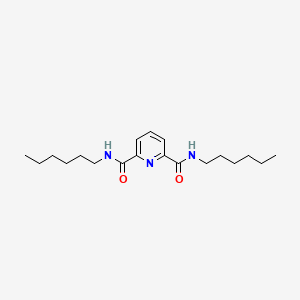

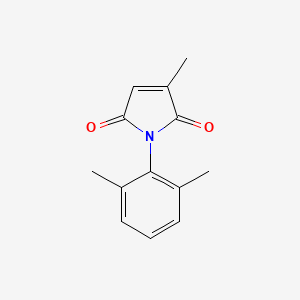
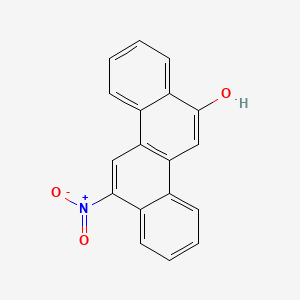

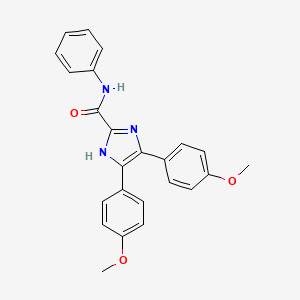
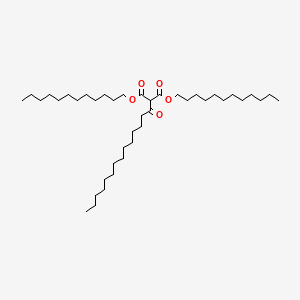
![2-[5-(4-Bromophenyl)furan-2-yl]quinazolin-4-ol](/img/structure/B14289141.png)
